4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
CAS No.:
Cat. No.: VC17965307
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | (4-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
| Standard InChI | InChI=1S/C13H15NO2/c1-14-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h3-9,13,15H,1-2H3 |
| Standard InChI Key | VQAACIDZSCXVLQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1C(C2=CC=C(C=C2)OC)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features three primary components:
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4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position. This electron-donating group enhances solubility and influences electronic interactions with biological targets .
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1-Methyl-2-pyrrolyl moiety: A five-membered aromatic ring containing one nitrogen atom, methylated at the 1-position. The pyrrole’s conjugated π-system enables charge delocalization, facilitating interactions with hydrophobic protein pockets .
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Hydroxymethyl bridge: A -CH₂OH group connecting the phenyl and pyrrolyl rings. This polar functional group contributes to hydrogen-bonding capacity and metabolic susceptibility.
The stereochemical orientation of the hydroxymethyl group relative to the aromatic systems remains a critical factor in target binding. Computational models indicate that the R-configuration optimizes van der Waals contacts with tubulin’s colchicine-binding site, a feature shared with structurally analogous anticancer agents .
Physicochemical Profile
Key physicochemical parameters include:
| Property | Value | Biological Relevance |
|---|---|---|
| Molecular Weight | 231.28 g/mol | Compliant with Lipinski’s Rule of 5 |
| LogP (Octanol-Water) | 2.1 ± 0.3 | Moderate lipophilicity |
| Hydrogen Bond Donors | 1 (hydroxyl) | Solubility in aqueous environments |
| Topological Polar Surface Area | 45.2 Ų | Blood-brain barrier permeability |
These properties suggest favorable drug-likeness, with balanced hydrophobicity for membrane penetration and aqueous solubility for systemic distribution .
Synthetic Methodologies
Laboratory-Scale Synthesis
A representative three-step synthesis route involves:
Step 1: Friedel-Crafts Acylation
4-Methoxyacetophenone is reacted with 1-methylpyrrole in the presence of AlCl₃, yielding 4-methoxyphenyl-(1-methyl-2-pyrrolyl)ketone. The Lewis acid catalyzes electrophilic aromatic substitution at the pyrrole’s α-position .
Step 2: Ketone Reduction
The ketone intermediate undergoes stereoselective reduction using NaBH₄ in tetrahydrofuran, producing a racemic mixture of the secondary alcohol. Chiral resolution via HPLC with a cellulose-based stationary phase achieves enantiomeric excess >98% .
Step 3: Purification
Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water yields pharmaceutical-grade material (purity >99.5% by HPLC).
Industrial Production Considerations
Scale-up challenges center on:
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Catalyst Recovery: Heterogeneous catalysts (e.g., zeolite-supported Al³⁺) reduce metal contamination in the Friedel-Crafts step.
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Solvent Selection: Switchable polarity solvents (e.g., N,N-dimethylethanolamine/CO₂ systems) enable energy-efficient recycling .
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Waste Minimization: Microwave-assisted reactions decrease reaction times from hours to minutes, reducing byproduct formation.
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro screening against NCI-60 cancer cell lines revealed selective activity:
| Cell Line | IC₅₀ (µM) | Mechanism Hypothesis |
|---|---|---|
| MDA-MB-231 (Breast) | 1.4 ± 0.2 | Tubulin polymerization inhibition |
| A549 (Lung) | 2.1 ± 0.3 | ROS-mediated apoptosis |
| PC-3 (Prostate) | 3.8 ± 0.5 | Androgen receptor antagonism |
Comparative molecular docking studies suggest the compound occupies tubulin’s colchicine-binding domain through:
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π-π stacking between the methoxyphenyl ring and β-tubulin’s Tyr224 residue.
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Hydrogen bonding via the hydroxyl group to Thr179’s sidechain .
Anti-inflammatory Activity
In LPS-stimulated RAW 264.7 macrophages, 10 µM treatment reduced:
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NO production by 68% (p < 0.01 vs. control)
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IL-6 secretion by 52% (p < 0.05)
Mechanistic studies implicate NF-κB pathway inhibition through IκBα stabilization and reduced p65 nuclear translocation .
Structure-Activity Relationship (SAR) Insights
Critical structural determinants of bioactivity include:
The 4-methoxy group’s electron-donating nature enhances π-cloud density, improving stacking interactions with aromatic residues in target proteins .
Comparative Analysis with Structural Analogs
The compound’s biological profile contrasts with related derivatives:
| Compound | Key Structural Difference | MDA-MB-231 IC₅₀ | Primary Target |
|---|---|---|---|
| 4-Methoxyphenyl analog | No pyrrole methyl group | 5.2 µM | Topoisomerase II |
| 2-Pyrrolyl methanol | No methoxyphenyl group | >10 µM | Non-selective cytotoxicity |
| ortho-Methoxy isomer | Methoxy at C2 phenyl | 4.1 µM | ROS generation |
This underscores the necessity of both aromatic systems and their specific substitution patterns for optimal anticancer activity .
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